molecular formula C19H26N4O B4624283 N-cyclopentyl-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea

N-cyclopentyl-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea

Cat. No. B4624283
M. Wt: 326.4 g/mol
InChI Key: AHVLSSHIUUPSMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar urea derivatives often involves reactions between specific isocyanates and amine groups, yielding compounds with diverse biological activities. For example, Song et al. (2008) detailed the synthesis of a structurally related compound by reacting amino derivatives with difluorobenzoyl isocyanate, showcasing the versatility of urea compounds in fungicidal activities (Xin-jian Song et al., 2008).

Molecular Structure Analysis

Molecular structure analysis of urea derivatives reveals significant details about their chemical behavior and potential applications. For instance, investigations into the crystal structure and bioactivities of related compounds show the urea scaffold's planarity and its implications for intramolecular interactions and biological activities (Xin-jian Song et al., 2008).

Chemical Reactions and Properties

Urea derivatives undergo various chemical reactions, contributing to their wide range of applications. The synthesis and study of these compounds, including their reactions with different chemical groups, provide insights into their potential uses in scientific and industrial fields. The diversity of functional groups attached to the urea backbone allows for a broad spectrum of chemical properties and reactions (Xin-jian Song et al., 2008).

Scientific Research Applications

Anti-HIV-1 Activity

A study highlighted the synthesis and evaluation of a series of urea derivatives as non-nucleoside HIV-1 reverse transcriptase inhibitors. Some compounds exhibited significant anti-HIV-1 activity, with one particular derivative showing an exceptionally high selectivity index, underscoring the potential of these compounds in developing anti-HIV-1 agents (Sakakibara et al., 2015).

Antibacterial Evaluation

Research aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety for antibacterial applications revealed that several newly synthesized compounds displayed high antibacterial activities. This study emphasizes the utility of urea derivatives in creating effective antibacterial agents (Azab, Youssef, & El‐Bordany, 2013).

Enzyme Inhibitory Activities

A study synthesized new pyrazole-based heterocyclic compounds and evaluated their enzyme inhibitory activities. Some compounds showed selectivity towards specific enzymes, indicating their potential as enzyme inhibitors for therapeutic applications (Harit et al., 2011).

Synthesis of Heterocycles

Another study focused on the synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives using a novel and heterogeneous catalyst, showcasing the versatility of urea in facilitating the synthesis of complex heterocycles (Maleki & Ashrafi, 2014).

Multicomponent Reaction Catalysis

Research developed a multicomponent one-pot synthesis of functionalized pyrans and heterocycles using urea as an organo-catalyst. This study highlights an eco-friendly approach to synthesizing pharmaceutically relevant compounds (Brahmachari & Banerjee, 2014).

properties

IUPAC Name

1-cyclopentyl-3-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O/c1-13-8-10-16(11-9-13)12-23-15(3)18(14(2)22-23)21-19(24)20-17-6-4-5-7-17/h8-11,17H,4-7,12H2,1-3H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVLSSHIUUPSMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)NC(=O)NC3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopentyl-3-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopentyl-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-cyclopentyl-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea
Reactant of Route 3
Reactant of Route 3
N-cyclopentyl-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea
Reactant of Route 4
Reactant of Route 4
N-cyclopentyl-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea
Reactant of Route 5
Reactant of Route 5
N-cyclopentyl-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea
Reactant of Route 6
Reactant of Route 6
N-cyclopentyl-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.